molecular formula C34H56Cl4N18O2 B010857 Semapimod hydrochloride CAS No. 164301-51-3

Semapimod hydrochloride

Número de catálogo B010857
Número CAS: 164301-51-3
Peso molecular: 890.7 g/mol
Clave InChI: MAHASPGBAIQZLY-RTQZJKMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Semapimod hydrochloride and its analogs primarily involves the creation of guanylhydrazone compounds. These compounds are synthesized through the reaction of hydrazines with nitriles, followed by guanylation processes. The specific synthetic routes and chemical reactions involved in the production of Semapimod hydrochloride, however, are proprietary and detailed information on the synthesis is limited in the public domain.

Molecular Structure Analysis

Semapimod is characterized by its tetravalent guanylhydrazone structure. This structural motif is essential for its biological activity, particularly its ability to inhibit the MAPK pathway and macrophage activation. The guanylhydrazone group interacts with biological targets, including enzymes and receptors, modulating inflammatory responses. The exact molecular interactions and the structure-activity relationship of Semapimod hydrochloride, however, require further elucidation through computational modeling and experimental studies.

Chemical Reactions and Properties

As a guanylhydrazone, Semapimod hydrochloride undergoes chemical reactions typical of hydrazones, including condensation and hydrolysis under certain conditions. Its stability and reactivity are influenced by its guanylhydrazone moiety, making it reactive towards certain chemical agents and under specific environmental conditions. The chemical properties of Semapimod, including its solubility, stability, and reactivity, are crucial for its formulation and therapeutic application.

Physical Properties Analysis

The physical properties of Semapimod hydrochloride, such as its melting point, solubility in various solvents, and crystalline structure, play a significant role in its pharmacokinetic profile and formulation development. These properties affect its absorption, distribution, metabolism, and excretion (ADME) characteristics, influencing its efficacy and safety as a therapeutic agent.

Chemical Properties Analysis

Semapimod hydrochloride's chemical properties, including its pKa, logP, and chemical stability, are critical for understanding its behavior in biological systems. These properties determine its interaction with biological membranes, proteins, and enzymes, affecting its bioavailability and therapeutic potential.

References (Sources)

Aplicaciones Científicas De Investigación

  • Intestinal Inflammation and Post-operative Ileus : Semapimod hydrochloride, as an inhibitor of p38 mitogen-activated protein kinase, can reduce intestinal inflammation and is effective in experimental models of post-operative ileus in mice (F. thE et al., 2011).

  • Burn Treatment : It reduces the depth of follicular necrosis and thrombosis after second-degree burns in swine, contributing to more rapid re-epithelialization (A. Singer et al., 2006).

  • Inflammatory and Autoimmune Disorders : Semapimod suppresses inflammatory cytokine production and shows potential in treating various inflammatory and autoimmune disorders by targeting the TLR chaperone gp96 (Jin Wang et al., 2016).

  • Combatting Inflammatory Diseases : As an anti-inflammatory small molecule, Semapimod targets proximal signaling molecules, representing a promising strategy for inflammatory diseases (M. Lowenberg, 2007).

  • Prophylaxis of Postoperative Ileus : It prevents intestinal macrophage activation and gastrointestinal dysmotility induced by abdominal surgery, suggesting its use in the prophylaxis of postoperative ileus (S. Wehner et al., 2009).

  • Ischemic Heart Failure : In a rat model of ischemic heart failure, Semapimod reduces TNF-α levels in the myocardium (A. Kherani et al., 2004).

  • Glioblastoma Treatment : It sensitizes glioblastoma tumors to ionizing radiation by targeting microglia and/or infiltrating macrophages, increasing survival in combination with radiation (I. Miller et al., 2014).

  • Breast Cancer Metastasis : Semapimod enhances vagal sensory nerve activity and may have anti-tumoral effects under in-vivo conditions (N. Erin et al., 2012).

  • Crohn's Disease : It induces clinical remission in severe Crohn's disease by targeting c-Raf activity (M. Löwenberg et al., 2005).

  • Post-ERCP Pancreatitis : While it reduces post-ERCP hyperamylasemia, its effectiveness in preventing post-ERCP pancreatitis remains inconclusive (D. van Westerloo et al., 2008).

  • Treatment Development : Semapimod is being explored as a potential treatment for Crohn's disease and other inflammatory conditions, with ongoing phase II trials for psoriasis and Crohn's disease (S. Sitaraman et al., 2003).

  • Acute Intestinal Ischemia-Reperfusion : It minimizes intestinal mucosa injury and reduces the systemic inflammatory response during acute intestinal ischemia-reperfusion in rabbits (I. Vlachakis et al., 2011).

Mecanismo De Acción

Semapimod hydrochloride, also known as Semapimod (tetrahydrochloride), is an investigational new drug with anti-inflammatory, anti-cytokine, immunomodulatory, antiviral, and antimalarial properties .

Target of Action

Semapimod primarily targets c-Raf , a protein kinase involved in the MAPK/ERK pathway . This pathway plays a crucial role in cell division, differentiation, and secretion of inflammatory mediators. Semapimod also targets gp96 , a chaperone protein critical for the biogenesis of Toll-like receptors (TLRs) .

Mode of Action

Semapimod inhibits the activation of p38 MAP kinase , a key player in the MAPK signaling pathway. This inhibition suppresses the production of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation . Surprisingly, the primary mode of action in vivo is thought to be via stimulation of the vagus nerve , thereby down-regulating inflammatory pathways via the recently discovered cholinergic anti-inflammatory pathway .

Biochemical Pathways

Semapimod affects several biochemical pathways. It inhibits the activation of p38 MAPK and NF-κB , and the induction of cyclooxygenase-2 by TLR ligands . These pathways are involved in the production of inflammatory cytokines and mediators. By inhibiting these pathways, Semapimod suppresses the inflammatory response.

Pharmacokinetics

It’s known that semapimod can suppress cytokine-storm induction by the anticancer cytokine interleukin-2 (il-2) without decreasing its anticancer properties .

Result of Action

Semapimod’s action results in the suppression of inflammatory cytokine production .

Safety and Hazards

The safety data sheet for Semapimod suggests avoiding dust formation and breathing mist, gas, or vapors . It also advises using personal protective equipment and ensuring adequate ventilation .

Propiedades

IUPAC Name

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHASPGBAIQZLY-RTQZJKMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56Cl4N18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028119
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semapimod tetrahydrochloride

CAS RN

164301-51-3
Record name Semapimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAPIMOD TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semapimod hydrochloride
Reactant of Route 2
Reactant of Route 2
Semapimod hydrochloride
Reactant of Route 3
Reactant of Route 3
Semapimod hydrochloride
Reactant of Route 4
Reactant of Route 4
Semapimod hydrochloride
Reactant of Route 5
Reactant of Route 5
Semapimod hydrochloride
Reactant of Route 6
Semapimod hydrochloride

Q & A

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.